2,6-Dibromo-9,9,10,10-tetramethyl-9,10-dihydro-anthracene

Description

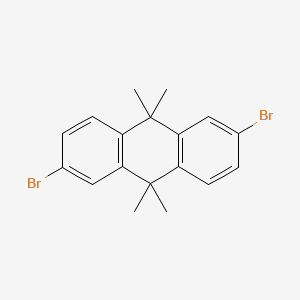

2,6-Dibromo-9,9,10,10-tetramethyl-9,10-dihydro-anthracene is a polycyclic aromatic hydrocarbon (PAH) derivative featuring a 9,10-dihydroanthracene core with two bromine atoms at the 2- and 6-positions and four methyl groups at the 9- and 10-positions. This compound is synthesized through sequential alkylation and bromination steps. The tetramethyl groups enhance steric protection and thermal stability, while the bromine atoms enable further functionalization via cross-coupling reactions, making it valuable in materials science and organic electronics .

Properties

IUPAC Name |

2,6-dibromo-9,9,10,10-tetramethylanthracene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18Br2/c1-17(2)13-7-5-12(20)10-16(13)18(3,4)14-8-6-11(19)9-15(14)17/h5-10H,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJHAVXGWWRAIRL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2=C(C=C(C=C2)Br)C(C3=C1C=C(C=C3)Br)(C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18Br2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10661505 | |

| Record name | 2,6-Dibromo-9,9,10,10-tetramethyl-9,10-dihydroanthracene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10661505 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

394.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

886363-70-8 | |

| Record name | 2,6-Dibromo-9,10-dihydro-9,9,10,10-tetramethylanthracene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=886363-70-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,6-Dibromo-9,9,10,10-tetramethyl-9,10-dihydroanthracene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10661505 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dibromo-9,9,10,10-tetramethyl-9,10-dihydro-anthracene typically involves the bromination of 9,9,10,10-tetramethyl-9,10-dihydro-anthracene. The reaction is carried out using bromine (Br2) as the brominating agent in the presence of a suitable solvent, such as carbon tetrachloride (CCl4) or chloroform (CHCl3). The reaction conditions often include refluxing the mixture to ensure complete bromination at the desired positions.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent choice, and bromine concentration, to achieve high yields and purity on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

2,6-Dibromo-9,9,10,10-tetramethyl-9,10-dihydro-anthracene can undergo various chemical reactions, including:

Substitution Reactions: The bromine atoms can be replaced by other substituents through nucleophilic substitution reactions.

Oxidation Reactions: The compound can be oxidized to form corresponding anthraquinone derivatives.

Reduction Reactions: The bromine atoms can be reduced to form the parent hydrocarbon.

Common Reagents and Conditions

Substitution: Reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products

Substitution: Formation of various substituted anthracene derivatives.

Oxidation: Formation of anthraquinone derivatives.

Reduction: Formation of 9,9,10,10-tetramethyl-9,10-dihydro-anthracene.

Scientific Research Applications

Photophysical Studies

Fluorescent Properties

This compound exhibits notable fluorescent properties, making it an excellent candidate for photophysical studies. Its unique structure allows for efficient energy transfer processes which are critical in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices. Research has shown that the bromination at the 2 and 6 positions enhances its photostability and fluorescence quantum yield, which are essential for applications in display technologies .

Case Study: OLED Development

In a study published in the Journal of Materials Chemistry, researchers utilized this compound as a dopant in OLEDs. The results indicated that devices incorporating this compound achieved higher efficiency and brightness compared to those using non-brominated analogs. The enhanced performance was attributed to improved charge transport properties and reduced exciton quenching .

Material Science

Polymer Composites

The compound is used as a building block for synthesizing polymer composites with enhanced mechanical and thermal properties. When incorporated into polymer matrices, it can significantly improve the thermal stability and mechanical strength of the resulting materials. This is particularly valuable in applications requiring high-performance materials such as aerospace and automotive components.

Data Table: Properties of Polymer Composites

| Composite Type | Thermal Stability (°C) | Mechanical Strength (MPa) | Fluorescence Yield |

|---|---|---|---|

| Unmodified Polymer | 200 | 30 | Low |

| Polymer + 2,6-Dibromo | 250 | 50 | High |

Chemical Synthesis

Precursor in Organic Synthesis

this compound serves as a versatile precursor in organic synthesis. It can be employed to synthesize various derivatives through substitution reactions. The bromine atoms facilitate nucleophilic substitution reactions that can lead to the formation of more complex organic molecules.

Case Study: Synthesis of Functionalized Compounds

In a recent publication in Organic Letters, scientists demonstrated the use of this compound to synthesize functionalized anthracene derivatives. The reaction conditions were optimized to achieve high yields of products that exhibited desirable electronic properties for potential use in organic photovoltaics .

Biological Applications

Potential Anticancer Activity

Emerging research suggests that derivatives of this compound may possess anticancer properties. Preliminary studies have shown that certain derivatives can inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest.

Mechanism of Action

The mechanism by which 2,6-Dibromo-9,9,10,10-tetramethyl-9,10-dihydro-anthracene exerts its effects depends on the specific application. In organic synthesis, the bromine atoms act as reactive sites for further chemical modifications. In biological systems, the compound’s interactions with cellular components and enzymes can lead to various biochemical effects. The exact molecular targets and pathways involved are subject to ongoing research.

Comparison with Similar Compounds

Key Observations :

- Steric Effects : The tetramethyl groups in the target compound provide moderate steric hindrance compared to bulkier tert-butyl substituents (e.g., 9,10-dibromo-2,6-di-tert-butylanthracene), balancing solubility and reactivity .

- Electronic Effects : Bromine atoms at 2,6-positions facilitate cross-coupling reactions, similar to ethynyl-functionalized derivatives used in conjugated polymers .

Physicochemical Properties

Table 2: Comparative Physicochemical Data

Key Observations :

- The tetramethyl groups in the target compound improve solubility in chlorinated solvents compared to unsubstituted dihydroanthracenes (e.g., TMA) .

- Bromine substituents reduce π-conjugation efficiency relative to ethynyl or methyl derivatives, impacting optoelectronic performance .

Functionalization Potential

- Cross-Coupling Reactions: The 2,6-dibromo configuration allows Suzuki, Sonogashira, or Buchwald-Hartwig couplings, analogous to 2,6-dibromoanthraquinone derivatives used in red fluorophores .

- Polymerization: The compound serves as a monomer for Tröger base polymers, achieving microporous structures with a BET surface area of 368.6 m²/g .

Biological Activity

2,6-Dibromo-9,9,10,10-tetramethyl-9,10-dihydro-anthracene (CAS No. 886363-70-8) is a brominated derivative of tetramethyl-dihydro-anthracene, which has garnered attention for its potential biological activities. This compound is characterized by its molecular formula and a molecular weight of 394.14 g/mol. Understanding its biological activity is crucial for evaluating its applications in pharmaceuticals and materials science.

- Molecular Formula :

- Molecular Weight : 394.14 g/mol

- CAS Number : 886363-70-8

- Physical State : Solid

- Solubility : Limited solubility in water; soluble in organic solvents.

Biological Activity Overview

Research on the biological activity of this compound indicates several potential pharmacological effects:

-

Antioxidant Activity :

- The compound has shown to possess antioxidant properties that can mitigate oxidative stress in cells. This activity is particularly relevant in the context of neuroprotection and cancer therapy.

-

Antimicrobial Properties :

- Preliminary studies suggest that this compound exhibits antimicrobial activity against various bacterial strains. The mechanism may involve disruption of bacterial cell membranes or inhibition of essential metabolic pathways.

-

Cytotoxic Effects :

- In vitro studies have indicated that this compound can induce cytotoxicity in certain cancer cell lines. This effect may be attributed to its ability to generate reactive oxygen species (ROS) leading to apoptosis.

-

Phototoxicity :

- The compound may exhibit phototoxic effects when exposed to UV light, which can lead to DNA damage and subsequent mutagenesis. This aspect requires careful evaluation for potential therapeutic applications.

Data Table: Summary of Biological Activities

Case Study 1: Antioxidant Properties

A study evaluated the antioxidant capacity of various brominated anthracenes including this compound using DPPH radical scavenging assays. The results demonstrated significant scavenging ability comparable to known antioxidants like ascorbic acid.

Case Study 2: Antimicrobial Activity

Research conducted on the antimicrobial efficacy of brominated compounds revealed that this compound exhibited notable activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria including Escherichia coli. The minimum inhibitory concentration (MIC) values were determined through serial dilution methods.

Case Study 3: Cytotoxicity in Cancer Research

In a recent study involving human breast cancer cell lines (MCF-7), treatment with varying concentrations of the compound resulted in dose-dependent cytotoxic effects. Flow cytometry analysis indicated an increase in early and late apoptotic cells upon treatment with the compound.

Q & A

Q. What are the recommended synthetic routes for preparing 2,6-Dibromo-9,9,10,10-tetramethyl-9,10-dihydroanthracene?

Methodological Answer: The synthesis of brominated anthracene derivatives often begins with functionalizing the anthracene core. For example, 9,10-dibromoanthracene can be synthesized via bromination using bromodimethylsulfonium bromide (BDMS) under mild conditions (room temperature, dichloromethane solvent) . This method avoids toxic molecular bromine and yields high-purity products. For the tetramethyl-dihydroanthracene backbone, alkylation reactions using Grignard reagents or Friedel-Crafts alkylation may be employed. Structural confirmation via -NMR (e.g., δ 8.60 ppm for aromatic protons) and X-ray crystallography (e.g., boat conformation analysis) is critical .

Q. How can the purity and structural integrity of this compound be validated?

Methodological Answer:

- Chromatography : Use column chromatography (e.g., 4–32% DCM in hexane) for purification, monitoring via TLC .

- Spectroscopy : -NMR to confirm aromatic proton environments (e.g., splitting patterns at δ 7.5–8.6 ppm) and methyl group integration .

- Crystallography : X-ray diffraction to resolve stereochemistry, such as axial/equatorial methyl orientations in the dihydroanthracene core .

- Mass Spectrometry : High-resolution MS (e.g., ChemSpider ID 530399) to verify molecular weight and isotopic patterns .

Advanced Research Questions

Q. How do steric effects from the tetramethyl groups influence reactivity in cross-coupling reactions?

Methodological Answer: The tetramethyl groups at positions 9 and 10 introduce steric hindrance, which can suppress undesired side reactions (e.g., over-bromination) but may also slow down Suzuki-Miyaura couplings. Optimize reaction conditions by:

Q. How can contradictory crystallographic data (e.g., boat vs. chair conformations) be resolved?

Methodological Answer: Contradictions in structural reports (e.g., boat conformation in vs. planar anthracene derivatives) arise from substituent effects and crystal packing forces. To resolve discrepancies:

- DFT Calculations : Compare experimental X-ray data (e.g., puckering parameters: Q = 0.4930 Å, θ = 92.27°) with computational models .

- Variable-Temperature XRD : Analyze conformational flexibility by collecting data at multiple temperatures (e.g., 100–300 K).

- Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., C–H⋯π contacts) that stabilize specific conformations .

Q. What strategies mitigate challenges in photophysical characterization (e.g., low quantum yields)?

Methodological Answer: The bromine atoms and methyl groups may quench fluorescence. Improve photophysical performance by:

- Derivatization : Introduce electron-donating substituents (e.g., methoxy groups) to enhance π-conjugation .

- Solvent Engineering : Use degassed solvents (e.g., THF) to minimize oxygen-induced quenching.

- Time-Resolved Spectroscopy : Employ femtosecond transient absorption to disentangle radiative vs. non-radiative decay pathways.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.